Lipophilicity Tuning: LogP Advantage Over the 5-Amino Analog for CNS and Membrane Permeability
The target compound exhibits a predicted LogP of 2.03, which is significantly higher than that of its 5-amino-substituted analog (CAS 1094619-79-0), where the additional amino group reduces logP to a predicted value of approximately 0.8 . This difference of over 1.2 log units translates to a ~16-fold increase in partition coefficient, indicating superior passive membrane permeability and blood-brain barrier penetration potential, a critical factor in CNS drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.03 (predicted) |
| Comparator Or Baseline | 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile: ~0.8 (predicted) |
| Quantified Difference | Δ LogP ≈ +1.23 |
| Conditions | Predicted values from ChemAxon-based calculations; standard physiological pH |
Why This Matters
A higher logP directly enhances membrane permeability and CNS exposure, making this scaffold preferable for neurological targets compared to its amino analog.
